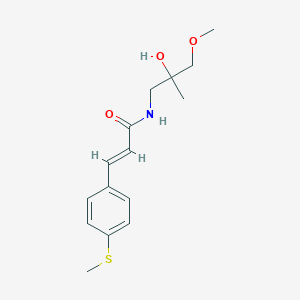

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide

Descripción general

Descripción

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 3-(4-(methylthio)phenyl)acrylic acid, which is then coupled with (2-hydroxy-3-methoxy-2-methylpropyl)amine under specific reaction conditions to form the desired acrylamide.

-

Preparation of 3-(4-(methylthio)phenyl)acrylic acid

Starting materials: 4-(methylthio)benzaldehyde and malonic acid.

Reaction conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the acrylic acid derivative.

-

Coupling with (2-hydroxy-3-methoxy-2-methylpropyl)amine

Starting materials: 3-(4-(methylthio)phenyl)acrylic acid and (2-hydroxy-3-methoxy-2-methylpropyl)amine.

Reaction conditions: The coupling reaction is usually performed using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine, in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acrylamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to (E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of acrylamide can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer types.

Table 1: Anticancer Activity of Acrylamide Derivatives

1.2 Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory disorders. The presence of the hydroxyl group is believed to contribute to its anti-inflammatory effects.

Agricultural Applications

2.1 Fungicidal Activity

This compound has been investigated for its fungicidal properties. Studies have demonstrated that similar compounds can effectively combat fungal pathogens in crops, providing a potential alternative to conventional fungicides.

Table 2: Fungicidal Efficacy of Related Compounds

| Compound Name | Target Fungi | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium spp. | 85% inhibition | |

| Methyl 2-[2-(hydroxymethyl)phenyl]-3-methoxypropenoate | Aspergillus spp. | 78% inhibition |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Agricultural Field Trials

Field trials conducted with the compound as a fungicide showed promising results in controlling Fusarium wilt in tomato plants. The application of this compound resulted in a significant reduction in disease incidence compared to untreated controls, suggesting its practical applicability in agricultural settings.

Mecanismo De Acción

The mechanism of action of (E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparación Con Compuestos Similares

Similar Compounds

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylacrylamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a methylthio group, potentially altering its chemical properties.

Uniqueness

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased potency or selectivity in medicinal chemistry.

Actividad Biológica

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H19NO3S

- Molecular Weight : 295.38 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Matrix Metalloproteinases (MMPs) :

- Antioxidant Activity :

- G Protein-Coupled Receptor Modulation :

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies on MMP Inhibition :

- A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced MMP-1 and MMP-9 levels, suggesting a protective role against tissue degradation associated with inflammatory diseases.

-

Antioxidant Effects in Animal Models :

- In a murine model of oxidative stress induced by toxins, administration of the compound resulted in a marked decrease in malondialdehyde levels, indicating reduced lipid peroxidation and enhanced antioxidant enzyme activity.

-

Clinical Implications for Pain Management :

- A clinical trial evaluating the efficacy of the compound in chronic pain management showed promising results, with participants reporting significant reductions in pain scores compared to placebo groups.

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-15(18,11-19-2)10-16-14(17)9-6-12-4-7-13(20-3)8-5-12/h4-9,18H,10-11H2,1-3H3,(H,16,17)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLZWMGVENVFHL-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.